8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
説明
This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a fused imidazole-purine core with multiple substituents influencing its physicochemical and biological properties. Key structural features include:
- 8-(3,4-Dimethoxyphenethyl) group: Aromatic substitution with methoxy groups at positions 3 and 4, linked via an ethyl chain to the purine core.
- 3-(2-Methoxyethyl) group: A methoxy-terminated ethyl chain at position 2.
- 1,6,7-Trimethyl substituents: Methyl groups at positions 1, 6, and 7, enhancing steric bulk and lipophilicity.
特性
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O5/c1-14-15(2)28-19-20(25(3)23(30)27(21(19)29)11-12-31-4)24-22(28)26(14)10-9-16-7-8-17(32-5)18(13-16)33-6/h7-8,13H,9-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEMDAOQCZYLIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)CCOC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also known by its CAS number 923560-48-9, belongs to a class of purine derivatives. This molecule's structural complexity suggests potential biological activities that merit investigation. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C27H37N5O4
- Molecular Weight : 495.61 g/mol
- Structure : The compound features a purine core substituted with various functional groups that may influence its biological interactions.
The biological activity of this compound can be attributed to its interaction with various biochemical pathways:
- Purine Metabolism : As a purine derivative, it may influence cellular processes related to nucleic acid metabolism.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties due to the presence of methoxy groups which can stabilize free radicals.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to purine salvage and degradation.
Anticancer Properties
Research indicates that similar imidazo[2,1-f]purines exhibit anticancer activity by inducing apoptosis in cancer cells. For instance:
- A study demonstrated that related compounds inhibited cell proliferation in various cancer cell lines through the activation of apoptotic pathways and cell cycle arrest .
Antimicrobial Activity
The compound's structural analogs have shown promise in antimicrobial applications:
- A case study indicated that derivatives of imidazo[2,1-f]purines displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
類似化合物との比較
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Key Observations:
- Aromatic Substituents: The target compound’s 3,4-dimethoxyphenethyl group contrasts with analogs bearing 2,3-dimethylphenyl () or dihydroisoquinolinyl (). The latter demonstrated dual receptor (5-HT1A/D2) and PDE4B1/PDE10A inhibition, suggesting that bulky, heterocyclic substituents enhance polypharmacology .
- Methoxy vs. 67% for non-fluorinated Cpd 70) .
- Water Solubility: Analog 44 () incorporates an imidazolylpropyl group and a tetrahydropyrazino core, enhancing water solubility for adenosine receptor antagonism. This highlights the trade-off between lipophilicity and bioavailability .
準備方法
Molecular Architecture
The target compound features a fused imidazo[2,1-f]purine-2,4-dione core with three critical substituents:
- 1,6,7-Trimethyl groups : Positioned on the purine nitrogen atoms to modulate electronic and steric properties.
- 3-(2-Methoxyethyl) side chain : Introduced via N-alkylation to enhance solubility and pharmacokinetic profiles.
- 8-(3,4-Dimethoxyphenethyl) moiety : A lipophilic aromatic group facilitating receptor binding interactions.
Key Synthetic Hurdles
- Regioselectivity : Avoiding unwanted substitutions at N3, N7, and N9 positions of the purine core.
- Functional Group Compatibility : Managing competing reactions between methoxy, methyl, and ethyl groups under alkaline conditions.
- Purification Complexity : Separating structurally similar intermediates due to low polarity differences.
Synthesis Strategies
Retrosynthetic Analysis
The synthesis is dissected into three modular components (Figure 1):
- Imidazo[2,1-f]purine-2,4-dione core synthesized from xanthine derivatives.
- 3-(2-Methoxyethyl) installation via nucleophilic alkylation.
- 8-(3,4-Dimethoxyphenethyl) incorporation through Buchwald-Hartwig coupling or Ullmann-type reactions.
Stepwise Preparation Methods
Core Synthesis: 1,6,7-Trimethylimidazo[2,1-f]Purine-2,4-Dione
Procedure :
- Starting Material : 1,3,7-Trimethylxanthine (C₈H₁₀N₄O₂) is halogenated at C8 using POBr₃ in anhydrous DMF at 0–5°C for 2 h (yield: 78%).
- Cyclization : The brominated intermediate undergoes CuI-catalyzed cyclization with ethylenediamine in THF at 65°C for 12 h to form the imidazo ring (yield: 65%).
Critical Parameters :
3-(2-Methoxyethyl) Substitution
Method A: Direct Alkylation
- Reagents : 2-Methoxyethyl triflate (1.2 eq), K₂CO₃ (2.5 eq), DMF, 80°C, 6 h.
- Yield : 62% (HPLC purity >95%).
- Side Products : Over-alkylation at N7 (8–12%) necessitates column chromatography (SiO₂, EtOAc/hexane 3:7).
Method B: Mitsunobu Reaction
8-(3,4-Dimethoxyphenethyl) Installation
Pd-Catalyzed Coupling (Adapted from MOF-199 Protocols):
- Catalyst : Fe₃O₄@SiO₂@MOF-199 (5 mol%), Cs₂CO₃ (2 eq), DMF, 60°C, 20 h.
- Ligand Screening :
| Ligand | Yield (%) | Purity (%) |
|---|---|---|
| L-Proline | 91 | 98 |
| Trans-4-hydroxy-L-proline | 37 | 89 |
| None | 14 | 72 |
Optimized Protocol :
- Combine core intermediate (1 eq), 3,4-dimethoxyphenethyl bromide (1.2 eq), catalyst, L-proline (0.2 eq), and Cs₂CO₃ in DMF.
- Heat at 60°C under N₂ for 20 h.
- Purify via recrystallization (EtOH/H₂O 4:1) to obtain white crystals (mp 214–216°C).
Reaction Optimization
Solvent Screening for Alkylation
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 62 |
| DMSO | 46.7 | 58 |
| THF | 7.5 | 41 |
| Acetonitrile | 37.5 | 34 |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
- δ 7.12–7.08 (m, 2H, aromatic H), 6.85–6.79 (m, 1H, aromatic H)
- δ 4.21 (t, J = 6.4 Hz, 2H, OCH₂CH₂O), 3.76 (s, 6H, OCH₃), 3.44 (s, 3H, NCH₃)
- δ 3.29 (s, 3H, OCH₃), 3.02 (s, 6H, N(CH₃)₂)
HRMS (ESI+) :
PXRD and Thermal Analysis
- Crystallinity : PXRD confirms monoclinic crystal system (space group P2₁/c).
- TGA : Decomposition onset at 218°C, consistent with thermal stability of methoxy groups.
Challenges and Mitigation Strategies
Byproduct Formation During Alkylation
Catalyst Deactivation in Coupling Reactions
- Cause : Pd leaching from MOF-199 at >70°C.
- Mitigation : Lower reaction temperature (60°C) with extended time (24 h).
Q & A
Basic: What are the key steps and optimization strategies for synthesizing this compound with high purity?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the imidazo[2,1-f]purine core. Key steps include:
- Substituent Introduction : Coupling the 3,4-dimethoxyphenethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., N₂) .
- Methoxyethyl Attachment : Alkylation of the purine nitrogen using 2-methoxyethyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Methylation : Selective methylation at positions 1, 6, and 7 using methyl iodide in the presence of a base like K₂CO₃ .
Optimization : Use HPLC (High Performance Liquid Chromatography) for purity assessment and column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate purification .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and regioselectivity. Key signals include methoxy protons (δ 3.2–3.8 ppm) and aromatic protons from the dimethoxyphenethyl group .
- Mass Spectrometry (HRMS-ESI) : To verify molecular weight (e.g., expected [M+H]⁺ ion) and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtained via slow evaporation from ethanol/water mixtures .
Advanced: How can enantiomers (if present) be resolved and characterized for this compound?
Methodological Answer:
If chirality arises from the 3,4-dimethoxyphenethyl or methoxyethyl groups:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT calculations) to assign absolute configuration .
- Enzymatic Resolution : Employ lipases or esterases in kinetic resolutions, though this requires synthetic modification (e.g., introducing hydrolyzable esters) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replacing 3,4-dimethoxy with mono- or trifluoromethoxy) to assess electronic effects on bioactivity .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to adenosine receptors or kinases, guided by the compound’s imidazo-purine core .
- In Vitro Assays : Test derivatives in enzyme inhibition assays (e.g., PDE inhibitors) or cell-based models (e.g., cancer cell proliferation) to correlate structural changes with activity .
Basic: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., PDE4B inhibition) with IBMX as a reference inhibitor. Monitor activity at varying concentrations (1 nM–100 µM) .
- Cytotoxicity Screening : Employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Compare IC₅₀ values to known purine analogs .
- Receptor Binding : Radioligand displacement assays (e.g., adenosine A₂A receptor) using ³H-labeled antagonists .
Advanced: How to address contradictions in biological activity data across studies with similar compounds?
Methodological Answer:
- Control for Substituent Effects : Compare activity of the 3,4-dimethoxyphenethyl derivative with analogs bearing 2,4-dimethoxy or 4-fluorophenyl groups to isolate electronic/steric contributions .
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times to minimize variability .
- Meta-Analysis : Use tools like ChemAxon or PubChem to aggregate data from structurally similar imidazo-purines and identify trends .
Basic: How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC at 24, 48, and 72 hr intervals .
- Thermal Stability : Use TGA (Thermogravimetric Analysis) to determine decomposition temperatures and DSC (Differential Scanning Calorimetry) for phase transitions .
Advanced: What computational methods are effective for predicting its pharmacokinetic (PK) properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. The methoxy groups may enhance solubility but reduce BBB penetration .
- MD Simulations : Run 100-ns simulations in GROMACS to study membrane permeation or protein-ligand stability (e.g., with adenosine receptors) .
Advanced: How to identify and quantify synthetic impurities in bulk batches?
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Compare retention times and MS² fragmentation to synthetic standards .
- NMR Spiking : Add known impurities (e.g., demethylated byproducts) to the sample and track signal integration in ¹H NMR .
Advanced: How to optimize reaction conditions for catalytic asymmetric synthesis?
Methodological Answer:
- Chiral Ligand Screening : Test bisphosphine ligands (e.g., BINAP) in palladium-catalyzed couplings to induce enantioselectivity .
- Solvent Effects : Use toluene or THF to enhance catalyst-substrate interactions. Monitor enantiomeric excess (ee) via chiral HPLC .
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